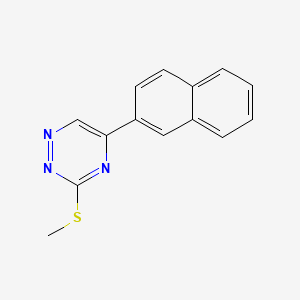
as-Triazine, 3-(methylthio)-5-(2-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
as-Triazine, 3-(methylthio)-5-(2-naphthyl)- is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a methylthio group at the 3-position and a naphthyl group at the 5-position
Métodos De Preparación
The synthesis of as-Triazine, 3-(methylthio)-5-(2-naphthyl)- involves several steps. One common method includes the reaction of 2-naphthylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with cyanogen bromide to yield the desired triazine compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
as-Triazine, 3-(methylthio)-5-(2-naphthyl)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted triazines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
as-Triazine, 3-(methylthio)-5-(2-naphthyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of as-Triazine, 3-(methylthio)-5-(2-naphthyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. Similarly, its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
as-Triazine, 3-(methylthio)-5-(2-naphthyl)- can be compared with other similar compounds, such as:
6-(2-Naphthyl)-2,3-dihydro-as-triazine-3-thione: This compound also contains a naphthyl group but differs in the presence of a thione group instead of a methylthio group.
3-(Methylthio)-5-phenyl-as-triazine: This compound has a phenyl group instead of a naphthyl group, which may result in different chemical and biological properties.
Propiedades
Número CAS |
74417-01-9 |
|---|---|
Fórmula molecular |
C14H11N3S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
3-methylsulfanyl-5-naphthalen-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C14H11N3S/c1-18-14-16-13(9-15-17-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |
Clave InChI |
OXGALHLELGYDLD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=CN=N1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


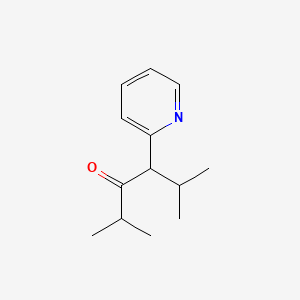
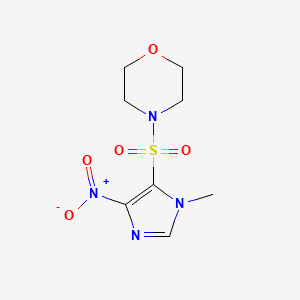
![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
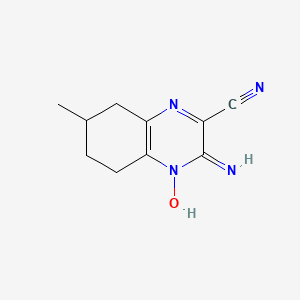
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)

![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)
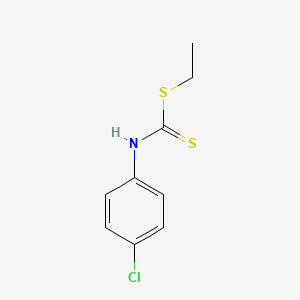
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)

![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)


